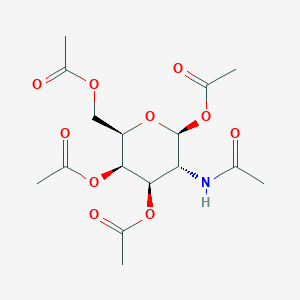

(2S,3R,4R,5R,6R)-3-Acétamido-6-(acétoxyméthyl)tétrahydro-2H-pyran-2,4,5-triyl triacétate

Vue d'ensemble

Description

La céfradine est un antibiotique céphalosporine de première génération utilisé pour traiter les infections bactériennes des voies respiratoires et urinaires, ainsi que les infections cutanées et des tissus mous . Il s'agit d'un antibiotique semi-synthétique dérivé de la céphalosporine C, connu pour son activité antibactérienne à large spectre .

Applications De Recherche Scientifique

Cefradine has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound for studying β-lactam antibiotics and their interactions with various reagents.

Biology: Employed in studies of bacterial resistance mechanisms and the development of new antibiotics.

Medicine: Used in clinical research to evaluate its efficacy and safety in treating bacterial infections.

Industry: Applied in the formulation of pharmaceutical products and as a reference standard in quality control.

Méthodes De Préparation

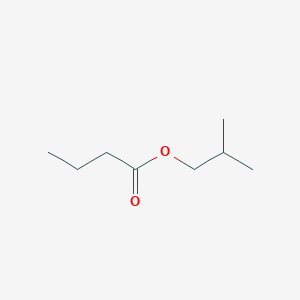

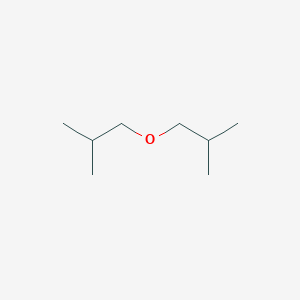

Voies de synthèse et conditions réactionnelles : La synthèse de la céfradine implique la réduction de Birch de la D-α-phénylglycine pour produire un diène, qui est ensuite N-protégé en utilisant du tert-butoxycarbonylazide. La méthode de l'anhydride mixte, utilisant du chloroformiate d'isobutyle, active le composé pour la formation d'amide. Cet intermédiaire réagit avec l'acide 7-aminodésacétoxycéphalosporanique pour donner de la céfradine après déblocage .

Méthodes de production industrielle : La production industrielle de céfradine implique généralement l'utilisation de l'acide 7-aminocephalosporanique comme matière première. Le procédé comprend plusieurs étapes telles que la protection, l'activation et les réactions de couplage, suivies de la déprotection pour obtenir le produit final .

Analyse Des Réactions Chimiques

Types de réactions : La céfradine subit diverses réactions chimiques, notamment :

Oxydation : La céfradine peut être oxydée pour former des sulfoxydes et des sulfones.

Réduction : Les réactions de réduction peuvent convertir la céfradine en ses dérivés aminés correspondants.

Substitution : Les réactions de substitution nucléophile peuvent se produire au niveau du cycle β-lactame, conduisant à la formation de différents dérivés.

Réactifs et conditions courantes :

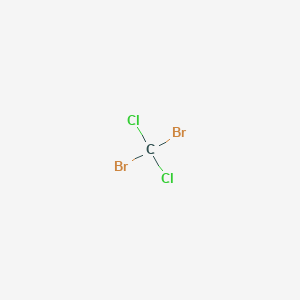

Oxydation : Le peroxyde d'hydrogène ou les peracides sont des agents oxydants couramment utilisés.

Réduction : Le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont des agents réducteurs typiques.

Substitution : Des nucléophiles tels que les amines ou les thiols peuvent être utilisés en conditions basiques.

Principaux produits :

Oxydation : Sulfoxydes et sulfones.

Réduction : Dérivés aminés.

Substitution : Différents dérivés substitués selon le nucléophile utilisé.

4. Applications de la recherche scientifique

La céfradine a un large éventail d'applications dans la recherche scientifique, notamment :

Industrie : Appliquée dans la formulation de produits pharmaceutiques et comme étalon de référence dans le contrôle qualité.

5. Mécanisme d'action

La céfradine exerce ses effets antibactériens en inhibant la synthèse de la paroi cellulaire bactérienne. Elle se lie à des protéines de liaison à la pénicilline spécifiques situées à l'intérieur de la paroi cellulaire bactérienne, inhibant la troisième et dernière étape de la synthèse de la paroi cellulaire. Cela conduit à la lyse cellulaire médiée par des enzymes autolytiques de la paroi cellulaire bactérienne telles que les autolysines . La céfradine peut également interférer avec les inhibiteurs des autolysines, améliorant ainsi son activité bactéricide .

Composés similaires :

Céfalexine : Une autre céphalosporine de première génération avec un spectre d'activité similaire.

Céfadroxil : Une céphalosporine de première génération avec une demi-vie plus longue que la céfradine.

Céfazoline : Une céphalosporine de première génération utilisée principalement pour la prophylaxie chirurgicale.

Comparaison :

Céfradine contre céfalexine : Les deux ont des spectres antibactériens similaires, mais la céfradine est plus stable en milieu acide, ce qui la rend adaptée à l'administration orale.

Céfradine contre céfadroxil : Le céfadroxil a une demi-vie plus longue, ce qui permet une posologie moins fréquente, mais la céfradine est plus efficace contre certaines souches de bactéries.

Céfradine contre céfazoline : La céfazoline est principalement utilisée pour la prophylaxie chirurgicale en raison de son début d'action rapide, tandis que la céfradine est plus couramment utilisée pour traiter les infections.

La stabilité unique de la céfradine et son activité à large spectre en font un antibiotique précieux à la fois en clinique et en recherche.

Mécanisme D'action

Cefradine exerts its antibacterial effects by inhibiting the synthesis of the bacterial cell wall. It binds to specific penicillin-binding proteins located inside the bacterial cell wall, inhibiting the third and final stage of cell wall synthesis. This leads to cell lysis mediated by bacterial cell wall autolytic enzymes such as autolysins . Cefradine may also interfere with autolysin inhibitors, enhancing its bactericidal activity .

Comparaison Avec Des Composés Similaires

Cefalexin: Another first-generation cephalosporin with a similar spectrum of activity.

Cefadroxil: A first-generation cephalosporin with a longer half-life compared to Cefradine.

Cefazolin: A first-generation cephalosporin used primarily for surgical prophylaxis.

Comparison:

Cefradine vs. Cefalexin: Both have similar antibacterial spectra, but Cefradine is more stable in acidic conditions, making it suitable for oral administration.

Cefradine vs. Cefadroxil: Cefadroxil has a longer half-life, allowing for less frequent dosing, but Cefradine is more effective against certain strains of bacteria.

Cefradine vs. Cefazolin: Cefazolin is primarily used for surgical prophylaxis due to its rapid onset of action, while Cefradine is more commonly used for treating infections.

Cefradine’s unique stability and broad-spectrum activity make it a valuable antibiotic in both clinical and research settings.

Propriétés

IUPAC Name |

[(2R,3R,4R,5R,6S)-5-acetamido-3,4,6-triacetyloxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO10/c1-7(18)17-13-15(25-10(4)21)14(24-9(3)20)12(6-23-8(2)19)27-16(13)26-11(5)22/h12-16H,6H2,1-5H3,(H,17,18)/t12-,13-,14+,15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVPIZHVSWNOZMN-IBEHDNSVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201162611 | |

| Record name | β-D-Galactopyranose, 2-(acetylamino)-2-deoxy-, 1,3,4,6-tetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201162611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3006-60-8 | |

| Record name | β-D-Galactopyranose, 2-(acetylamino)-2-deoxy-, 1,3,4,6-tetraacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3006-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-D-Galactopyranose, 2-(acetylamino)-2-deoxy-, 1,3,4,6-tetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201162611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.